

Hemiphroside A CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Hemiphroside A*

Cat. No.: *B15498113*

[Get Quote](#)

Hemiphroside A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiphroside A is a phenylpropanoid glycoside isolated from the plant *Picrorhiza scrophulariiflora*, a species with a history of use in traditional medicine. As a member of the broad class of phenylpropanoid glycosides, **Hemiphroside A** is of interest to the scientific community for its potential biological activities, which may include antioxidant, anti-inflammatory, and antineoplastic properties. This technical guide provides a detailed overview of the chemical identifiers of **Hemiphroside A**, along with established experimental protocols that can be utilized to investigate its therapeutic potential. While specific biological activity data for **Hemiphroside A** is limited in publicly accessible literature, this document serves as a foundational resource for researchers seeking to explore its pharmacological profile.

Chemical Identifiers and Properties

A clear understanding of the chemical identity of a compound is fundamental for research and development. The following table summarizes the key chemical identifiers for **Hemiphroside A**.

Identifier	Value	Source
CAS Number	165338-27-2	[1] [2]
Molecular Formula	C ₃₁ H ₄₀ O ₁₆	[1] [2]
Molecular Weight	668.64 g/mol	[2]
IUPAC Name Synonym	b-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-b-D-glucopyranosyl-,4-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-	[3]
SMILES String	COC1=C(O)C=CC(/C=C/C(OC(C(OC(OCCC2=CC(O)=C(OC(C=C2)C3O)CO)C3OC4OC(C(O)C(O)C4O)CO)=O)=C1	[2]
Natural Source	Picrorhiza scrophulariiflora	[1]

Potential Biological Activities and Experimental Protocols

While specific experimental data on the biological activities of **Hemiphroside A** are not extensively documented, its classification as a phenylpropanoid glycoside suggests potential therapeutic applications. Phenylpropanoid glycosides, as a class, are known to exhibit a range of biological effects. Below are detailed experimental protocols for assays commonly used to evaluate the activities associated with this class of compounds. These protocols can be directly applied to the investigation of **Hemiphroside A**.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to determine the free radical scavenging activity of a compound.

Methodology:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
- Sample Preparation: Prepare a stock solution of **Hemiphroside A** in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.
- Assay Procedure:
 - In a 96-well microplate, add 100 μ L of the DPPH working solution to 100 μ L of each sample dilution.
 - Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$ The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.

Anti-inflammatory Activity: Protein Denaturation Assay

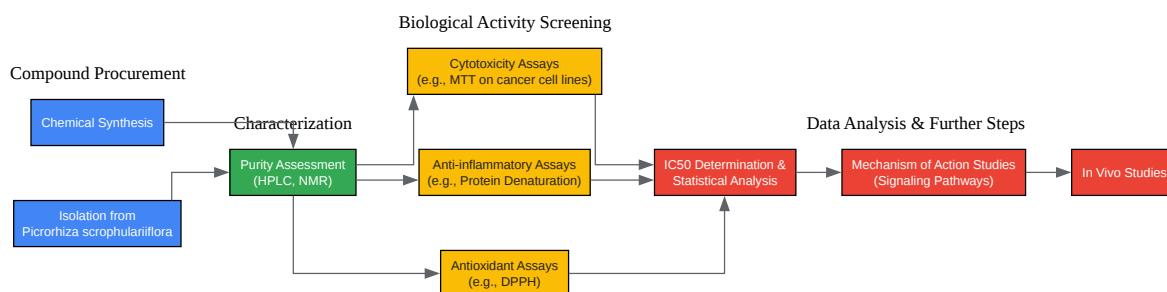
The inhibition of protein denaturation is a well-established method to screen for anti-inflammatory activity.

Methodology:

- Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of **Hemiphroside A**.
- Control and Standard: A control is prepared with the solvent instead of the sample. Diclofenac sodium can be used as a standard drug.
- Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

- Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
- Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
- Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$

Cytotoxicity/Antineoplastic Activity: MTT Assay


The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer agents.

Methodology:

- Cell Culture: Seed cancer cells (e.g., a relevant cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **Hemiphroside A** for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
- Measurement: Measure the absorbance at a wavelength of 570 nm.
- Calculation: Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined.

Logical Workflow for Investigating Hemiphroside A

The following diagram illustrates a logical workflow for the initial investigation of the biological activities of **Hemiphroside A**.

[Click to download full resolution via product page](#)

Logical workflow for the investigation of **Hemiphroside A**.

Conclusion

Hemiphroside A presents an interesting subject for further pharmacological investigation due to its classification as a phenylpropanoid glycoside and its origin from a medicinally relevant plant species. While specific biological activity data for this compound is not yet widely available, the established chemical identifiers and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore its potential antioxidant, anti-inflammatory, and antineoplastic properties. Future studies focusing on these areas will be crucial in elucidating the therapeutic potential of **Hemiphroside A** and its possible mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijcrt.org [ijcrt.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. An In Vitro Evaluation of Anti-inflammatory and Antioxidant Activities of Cocos nucifera and Triticum aestivum Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Hemiphroside A CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15498113#hemiphroside-a-cas-number-and-chemical-identifiers\]](https://www.benchchem.com/product/b15498113#hemiphroside-a-cas-number-and-chemical-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com